N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Physicochemical Profile
N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core characteristics, experimental methodologies for their determination, and a logical workflow for its characterization.
Core Physicochemical Data
N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline, also known as tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a substituted tetrahydroisoquinoline derivative. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modulates its reactivity, making it a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | [1] |
| Physical Form | Colorless or white to yellow solid or liquid | [2] |
| Purity | ≥97% | [1] |
| Storage Conditions | Refrigerator (2-8°C), sealed, away from moisture | [1][2] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [1] |
| logP (calculated) | 3.7423 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods applicable to compounds of this nature.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of the crystalline N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline is finely powdered using a mortar and pestle.
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Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
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Measurement:
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Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2°C per minute) as the temperature approaches the expected melting point.
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Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction conditions or biological assays.
Apparatus:
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Test tubes
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Vortex mixer or stirring rods
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Graduated cylinders or pipettes
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Analytical balance
Procedure:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
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Sample Preparation: A precisely weighed amount of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A known volume of a solvent (e.g., 1 mL) is added to each test tube.
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Dissolution: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.
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Observation: The solubility is determined by visual inspection. The compound is classified as:
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Soluble: If it dissolves completely.
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Partially soluble: If some, but not all, of the solid dissolves.
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Insoluble: If no significant amount of the solid dissolves.
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Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using techniques like UV-Vis spectroscopy or HPLC.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.
Caption: Workflow for the synthesis and characterization of N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline.
This guide serves as a foundational resource for professionals working with N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline. The provided data and protocols are intended to facilitate its effective use in research and development.
